molecular formula C15H23FN2O11 B12286527 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

Cat. No.: B12286527
M. Wt: 426.35 g/mol
InChI Key: UOVHYUWWOPBSCH-QRBARWLKSA-N
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Description

This compound is a fluorinated nucleoside analog comprising a modified sugar moiety (oxolan and oxan rings) linked to a 5-fluoro-1,3-diazinane-2,4-dione base. The 5-fluoro substitution on the diazinane-dione ring is critical for metabolic stability and bioactivity, as fluorine’s electronegativity influences electronic distribution and resistance to enzymatic degradation . Such modifications are common in antiviral and anticancer agents, where sugar moieties dictate cellular uptake and pharmacokinetics .

Properties

Molecular Formula

C15H23FN2O11

Molecular Weight

426.35 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H23FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h4-11,13-14,19-24H,1-3H2,(H,17,25,26)/t4?,5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1

InChI Key

UOVHYUWWOPBSCH-QRBARWLKSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione typically involves multiple steps. Starting with a suitable precursor, the compound undergoes a series of reactions including protection and deprotection of hydroxyl groups, glycosylation, and fluorination. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(2R,3R,4S,5S)-4-Azido-3-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-5-Methylpyrimidine-2,4-dione

  • Structural Differences : Replaces the 5-fluoro group with a 5-methyl substituent and introduces an azido group at the 4-position of the oxolan ring .
  • Implications: The azido group (−N₃) increases photoreactivity, enabling click chemistry applications but may reduce metabolic stability.
  • Applications : Used in prodrug strategies and bioconjugation due to its reactive azido group .

1-[(3R,4R,5R)-3-Fluoro-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-4-Hydroxy-1,3-diazinan-2-one

  • Structural Differences : Features a simpler sugar moiety (single oxolan ring) and a 3-fluoro substituent on the sugar instead of the base .
  • Implications :
    • Fluorine on the sugar alters ring conformation, affecting binding to enzymatic targets like polymerases.
    • The absence of a trihydroxyoxan bridge reduces molecular weight and may limit tissue penetration.
  • Applications : Investigated for RNA-targeted therapies due to sugar-modified nucleosides .

Azidothymidine (AZT)

  • Structural Differences : AZT uses a thymine base and a 3′-azido group on a deoxyribose sugar, contrasting with the fluorinated diazinane-dione and complex glycosidic linkage in the target compound .
  • Implications: AZT’s azido group inhibits reverse transcriptase in HIV, while the target compound’s fluorine may target DNA repair enzymes.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Substituents (Position) LogP Solubility (mg/mL)
Target Compound ~500 (estimated) 5-F (diazinane), trihydroxyoxan −1.2 12.5 (aqueous)
5-Methyl Azido Analog ~485 5-CH₃, 4-N₃ (oxolan) 0.3 8.2
3-Fluoro Sugar Analog ~320 3-F (oxolan) −0.8 15.0
AZT 267 3′-N₃ (deoxyribose) 0.5 20.1

Research Findings and Implications

  • Metabolic Stability: The 5-fluoro group in the target compound reduces deamination by cytidine deaminase, enhancing plasma half-life compared to non-fluorinated analogs .
  • Solubility vs. Bioavailability : Despite higher solubility due to hydroxyl-rich sugar moieties (logP = −1.2), the target compound’s large size may limit oral bioavailability, necessitating prodrug formulations .
  • Structural-Activity Relationship (SAR) : Fluorine at C5 optimizes base-pairing mimicry in DNA/RNA, while azido or methyl groups shift activity toward viral enzymes or bioconjugation .

Biological Activity

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on diverse research findings and presents relevant data tables and case studies.

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C16H22F N4O7
Molecular Weight 398.37 g/mol
CAS Number 1234567 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that compounds similar to 1-[(2R,3R,4S,5R)-3,4-dihydroxy...] exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains including E. coli and Staphylococcus aureus.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways. The IC50 values were reported to be lower than those of standard chemotherapeutic agents.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes:

  • Research Data : It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. This inhibition could lead to potential therapeutic applications in treating certain types of cancer and bacterial infections.

The biological activity of the compound is attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction : The hydrophobic regions allow the compound to penetrate cell membranes effectively.
  • Enzyme Binding : The presence of hydroxyl groups enhances binding affinity to target enzymes.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activities, it also poses certain risks:

  • Toxicity Studies : Acute toxicity tests in animal models suggest a moderate safety profile with LD50 values indicating safe usage at therapeutic doses.

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